molecular formula C15H9ClN2OS2 B2977690 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 868377-21-3

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2977690
CAS No.: 868377-21-3
M. Wt: 332.82
InChI Key: MDIAWMSOSLPLMN-ICFOKQHNSA-N
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Description

The compound N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a benzothiazole derivative featuring a chloro substituent at position 4, a propargyl (prop-2-yn-1-yl) group at position 3, and a thiophene-2-carboxamide moiety. Benzothiazole cores are widely explored in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2OS2/c1-2-8-18-13-10(16)5-3-6-11(13)21-15(18)17-14(19)12-7-4-9-20-12/h1,3-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAWMSOSLPLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the prop-2-yn-1-yl group and the chlorination step. The final step involves the formation of the thiophene-2-carboxamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

Key structural analogs differ in substituents at the benzothiazole ring and the carboxamide moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound Cl (4), propargyl (3), thiophene-2-carboxamide C₁₅H₁₀ClN₂OS₂ 356.84 g/mol Not reported in evidence; inferred H-bonding and lipophilicity
N-(4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide Cl (4), propargyl (3), morpholine sulfonyl C₂₁H₁₉ClN₃O₃S₂ 484.98 g/mol Enhanced solubility due to sulfonyl group
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Cl (aryl), hydrazinecarbothioamide C₁₆H₁₂ClN₅OS 357.81 g/mol Anticrystal engineering; pharmaceutical applications
1,2,3-Triazole-containing benzothiazole hybrids (e.g., from Battula et al. ) Triazole, thiomorpholine-1,1-dioxide Variable ~350–600 g/mol Antiproliferative activity (IC₅₀: 2–10 µM)
Key Observations:
  • Propargyl vs. Morpholine Sulfonyl : The target compound’s propargyl group increases lipophilicity compared to the morpholine sulfonyl analog, which may enhance solubility in polar solvents .
  • Thiophene Carboxamide vs.
  • Triazole vs. Thiophene : Triazole-containing analogs () exhibit marked antiproliferative activity, suggesting that nitrogen-rich heterocycles may confer superior bioactivity compared to thiophene derivatives .

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a thiophene ring, which are known to exhibit various biological activities. The presence of the chloro and propynyl substituents may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related study evaluated the in vitro anticancer activity of synthesized thiazolidinones against various cancer cell lines, including leukemia, melanoma, and breast cancer. Among the tested compounds, one with a similar benzothiazole structure showed promising results with logGI(50) values indicating potent activity against multiple cancer types .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCancer TypelogGI(50)logTGI
Compound ALeukemia-5.38-4.45
Compound BMelanoma-5.20-4.30
Compound CBreast Cancer-5.10-4.20

Anti-inflammatory Effects

In addition to anticancer properties, compounds related to thiophene and benzothiazole have shown anti-inflammatory effects. A study indicated that certain derivatives can inhibit pro-inflammatory cytokines in models of autoimmune diseases . This suggests potential therapeutic applications in treating conditions characterized by inflammation.

The mechanism by which this compound exerts its effects may involve modulation of specific cellular pathways. For example, compounds with similar structures have been shown to influence pathways related to cell proliferation and apoptosis in cancer cells .

Case Studies

  • Case Study 1: In Vitro Testing
    In vitro studies conducted by the National Cancer Institute revealed that synthesized benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The results indicated that structural modifications could enhance biological activity .
  • Case Study 2: In Vivo Efficacy
    Another study demonstrated the in vivo efficacy of thiazole derivatives in mouse models of autoimmune diseases. The compounds were administered orally and showed significant reduction in disease symptoms compared to control groups .

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